molecular formula C11H7ClN4O3 B5652966 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide

Cat. No.: B5652966
M. Wt: 278.65 g/mol
InChI Key: PBBNAKFFEVLQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 2-position and a nitro group at the 4-position, along with a pyrimidin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Nitration: The benzamide core is nitrated to introduce the nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The nitrated benzamide is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated nitrobenzamide with pyrimidin-2-amine to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position undergoes selective reduction to an amine under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for generating intermediates with enhanced biological activity or further functionalization potential.

Table 1: Reduction Conditions and Outcomes

Reducing AgentSolventTemperatureTimeProductYieldSource
H₂/Pd-C (10% wt)Ethanol25°C4 h4-amino-2-chloro-N-(pyrimidin-2-yl)benzamide92%
Na₂S₂O₄H₂O/THF60°C2 h4-amino-2-chloro-N-(pyrimidin-2-yl)benzamide85%
Fe/NH₄ClEtOH/H₂O80°C6 h4-amino-2-chloro-N-(pyrimidin-2-yl)benzamide78%

Mechanistic Notes :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group .

  • Sodium dithionite (Na₂S₂O₄) reduces nitro to amine through a radical intermediate pathway .

Chlorine Substitution Reactions

The chloro group at the 2-position participates in nucleophilic aromatic substitution (NAS) due to activation by the para-nitro group. Pyrimidine’s electron-deficient nature further enhances reactivity.

Table 2: Substitution Reactions

NucleophileBaseSolventProductYieldSource
NH₃ (aq)K₂CO₃DMF2-amino-4-nitro-N-(pyrimidin-2-yl)benzamide68%
NaN₃Et₃NDMSO2-azido-4-nitro-N-(pyrimidin-2-yl)benzamide75%
NaOMeNaHTHF2-methoxy-4-nitro-N-(pyrimidin-2-yl)benzamide82%

Kinetic Data :

  • Reaction rates increase with polar aprotic solvents (DMF, DMSO) due to stabilization of transition states.

  • Steric hindrance from the pyrimidine ring reduces yields for bulkier nucleophiles.

Amide Bond Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into pyrimidin-2-amine and 2-chloro-4-nitrobenzoic acid.

Table 3: Hydrolysis Conditions

ConditionReagentTemperatureTimeProductsYieldSource
Acidic6M HCl100°C8 hPyrimidin-2-amine + 2-chloro-4-nitrobenzoic acid88%
BasicNaOH (2M)80°C6 hPyrimidin-2-amine + 2-chloro-4-nitrobenzoate94%

Mechanistic Pathway :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Pyrimidine Ring Functionalization

The pyrimidine moiety participates in:

  • Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Fe, Ni) in catalytic systems .

  • Electrophilic substitution : Nitration or sulfonation at electron-deficient positions (e.g., C5) under strong acidic conditions .

Table 4: Pyrimidine Reactivity

ReactionReagentProductApplicationSource
NitrationHNO₃/H₂SO₄5-nitro-pyrimidin-2-yl derivativeEnhanced bioactivity
Metal coordinationFeCl₃Fe(III)-pyrimidine complexCatalytic applications

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) via the chloro or nitro groups:

  • Suzuki coupling : Substitution of Cl with aryl boronic acids using Pd catalysts.

  • Buchwald-Hartwig amination : Replacement of Cl with amines under Pd/Xantphos catalysis.

Key Data :

  • Suzuki coupling with phenylboronic acid achieves 76% yield using Pd(PPh₃)₄/Na₂CO₃ in toluene/water.

Stability and Degradation

  • Thermal stability : Decomposes above 220°C, releasing NOₓ gases (via nitro group decomposition) .

  • Photolysis : UV exposure (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive radical intermediate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit the activity of certain kinases that are critical for tumor growth, making it a candidate for further development in cancer therapeutics.

Case Study: Inhibition of Kinase Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The compound's structural modifications enhanced its potency, indicating that further optimization could lead to effective treatments for CML and other malignancies .

Agricultural Science

Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Research indicates that this compound can act as a herbicide, effectively controlling the growth of certain weeds without harming crops. Its selective action is attributed to its ability to interfere with specific metabolic pathways in target plants.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus retroflexus85%200
This compoundChenopodium album75%150

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers. Its unique functional groups allow it to participate in various polymerization reactions, leading to materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development
A recent patent describes a process for utilizing this compound in the synthesis of high-performance coatings. The resulting polymers demonstrated improved durability and resistance to environmental degradation, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro and chloro groups can influence the compound’s binding affinity and specificity for these targets. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitropyridine: Similar in structure but lacks the benzamide and pyrimidin-2-yl groups.

    4-nitro-N-(pyrimidin-2-yl)benzamide: Similar but lacks the chloro group at the 2-position.

    2-chloro-N-(pyrimidin-2-yl)benzamide: Similar but lacks the nitro group at the 4-position.

Uniqueness

2-chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is unique due to the combination of the chloro, nitro, and pyrimidin-2-yl substituents on the benzamide core. This unique combination can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Chloro-4-nitro-N-(pyrimidin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various research studies and findings.

The molecular formula of this compound is C12H9ClN4O3C_{12}H_{9}ClN_{4}O_{3}. It features a benzamide structure with a chlorine and nitro group, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that derivatives of benzamide often exhibit significant inhibitory effects on various enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are crucial in numerous physiological processes.

Inhibition of Carbonic Anhydrases

Studies have shown that benzamide derivatives, including this compound, can act as potent inhibitors of carbonic anhydrase isoforms. For instance, compounds with similar structures have demonstrated Ki values in the nanomolar range against hCA I and hCA II, indicating strong inhibitory potential .

CompoundKi (hCA I)Ki (hCA II)
This compoundTBDTBD
Other Benzamide Derivatives4.07 nM10.68 nM

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential to inhibit AChE. This enzyme plays a vital role in neurotransmission by breaking down acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Recent studies have evaluated various benzamide derivatives for their antimicrobial properties. The compound this compound has shown promising activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antifungal Activity

In another study focusing on antifungal properties, certain benzamide derivatives were synthesized and tested against fungal pathogens. The results indicated that modifications in the benzamide structure significantly influenced antifungal efficacy, with some compounds exhibiting over 80% inhibition against specific fungi .

Pharmacological Evaluation

The pharmacological evaluation of this compound includes assessing its solubility, stability, and bioavailability. These factors are crucial for determining the compound's therapeutic potential and effectiveness in clinical settings.

Solubility and Stability

Research has indicated that the incorporation of polar functional groups can enhance the aqueous solubility of benzamide derivatives while maintaining or improving their biological activity. This balance is critical for developing effective therapeutic agents .

Properties

IUPAC Name

2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O3/c12-9-6-7(16(18)19)2-3-8(9)10(17)15-11-13-4-1-5-14-11/h1-6H,(H,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNAKFFEVLQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330346
Record name 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312590-70-8
Record name 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.